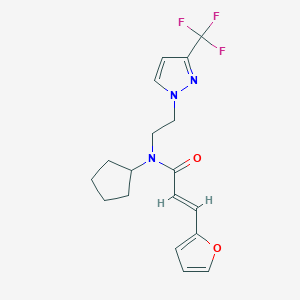

(E)-N-cyclopentyl-3-(furan-2-yl)-N-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)acrylamide

Description

Propriétés

IUPAC Name |

(E)-N-cyclopentyl-3-(furan-2-yl)-N-[2-[3-(trifluoromethyl)pyrazol-1-yl]ethyl]prop-2-enamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20F3N3O2/c19-18(20,21)16-9-10-23(22-16)11-12-24(14-4-1-2-5-14)17(25)8-7-15-6-3-13-26-15/h3,6-10,13-14H,1-2,4-5,11-12H2/b8-7+ | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RAAPGKHNPDOHDH-BQYQJAHWSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)N(CCN2C=CC(=N2)C(F)(F)F)C(=O)C=CC3=CC=CO3 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CCC(C1)N(CCN2C=CC(=N2)C(F)(F)F)C(=O)/C=C/C3=CC=CO3 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20F3N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

367.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Activité Biologique

(E)-N-cyclopentyl-3-(furan-2-yl)-N-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)acrylamide is a compound of significant interest in pharmacological research due to its diverse biological activities. This article synthesizes information from various studies to explore its biological activity, including anticancer, anti-inflammatory, and antifungal properties.

Chemical Structure and Properties

The compound can be described by its molecular formula . The presence of the trifluoromethyl group and the furan moiety contributes to its unique chemical properties, which are crucial for its biological activities.

Anticancer Activity

Research indicates that compounds with similar structures exhibit notable anticancer properties. For instance, derivatives containing pyrazole rings have been shown to inhibit cancer cell proliferation effectively. A study demonstrated that certain pyrazole derivatives exhibited IC50 values in the low micromolar range against various cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549) cells, suggesting a potential for (E)-N-cyclopentyl-3-(furan-2-yl)-N-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)acrylamide in cancer therapy .

Anti-inflammatory Effects

The compound's structural components suggest potential anti-inflammatory activity. Similar compounds have been reported to modulate inflammatory pathways, particularly through the inhibition of pro-inflammatory cytokines. For example, compounds with trifluoromethyl groups have been associated with reduced expression of inflammatory markers in vitro . The specific mechanisms through which (E)-N-cyclopentyl-3-(furan-2-yl)-N-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)acrylamide exerts anti-inflammatory effects require further investigation.

Antifungal Activity

The antifungal activity of related compounds has been well-documented. A study on pyrazole derivatives indicated that these compounds could inhibit fungal growth effectively, with minimum inhibitory concentration (MIC) values comparable to established antifungal agents . The presence of the furan ring and trifluoromethyl group may enhance the antifungal efficacy of (E)-N-cyclopentyl-3-(furan-2-yl)-N-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)acrylamide.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for predicting the biological activity of (E)-N-cyclopentyl-3-(furan-2-yl)-N-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)acrylamide. Research has shown that modifications in the cyclopentyl and furan moieties can significantly impact the compound's potency against various biological targets. For example, the introduction of electron-withdrawing groups like trifluoromethyl has been linked to enhanced activity due to increased lipophilicity and improved binding affinity to target proteins .

Case Studies

Several case studies highlight the biological efficacy of similar compounds:

- Anticancer Efficacy : A derivative with a similar structure was shown to inhibit MCF-7 cell proliferation with an IC50 value of 1.27 µM, demonstrating significant potential for therapeutic applications in oncology .

- Anti-inflammatory Mechanisms : Another study reported that pyrazole derivatives significantly reduced TNF-alpha levels in vitro, suggesting potential for treating inflammatory diseases .

- Fungal Inhibition : Compounds with analogous structures exhibited MIC values as low as 12.5 µg/mL against Fusarium oxysporum, indicating strong antifungal properties that may be applicable to (E)-N-cyclopentyl-3-(furan-2-yl)-N-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)acrylamide as well .

Applications De Recherche Scientifique

Anticancer Properties

Research indicates that (E)-N-cyclopentyl-3-(furan-2-yl)-N-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)acrylamide exhibits promising anticancer activity. Studies have shown that compounds with similar structures can inhibit the proliferation of various cancer cell lines by:

- Inducing Apoptosis : The compound may activate pathways leading to programmed cell death in cancer cells.

- Inhibiting Tumor Growth : It has been observed to hinder tumor growth in xenograft models.

Anti-inflammatory Effects

The compound has also been evaluated for its anti-inflammatory properties. Preliminary studies suggest that it may reduce inflammation by:

- Inhibiting Pro-inflammatory Cytokines : It could downregulate the expression of cytokines such as TNF-alpha and IL-6.

- Blocking NF-kB Pathway : This pathway is crucial in mediating inflammatory responses.

Case Study 1: Anticancer Efficacy

A study conducted on a series of acrylamide derivatives, including (E)-N-cyclopentyl-3-(furan-2-yl)-N-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)acrylamide, demonstrated significant cytotoxicity against breast cancer cell lines. The mechanism was attributed to the compound's ability to disrupt microtubule dynamics, leading to cell cycle arrest at the G2/M phase .

Case Study 2: Anti-inflammatory Activity

In vivo experiments showed that administration of (E)-N-cyclopentyl-3-(furan-2-yl)-N-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)acrylamide significantly reduced paw edema in a rat model of inflammation. Histological analysis revealed decreased infiltration of inflammatory cells and reduced levels of pro-inflammatory markers .

Comparaison Avec Des Composés Similaires

Comparison with Similar Compounds

Structural and Functional Comparison

The compound’s structural analogs, such as “(E)-N-((1-Cyclopentyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl)-3-(furan-2-yl)acrylamide” () and “(2E)-2-cyano-3-[5-(4-methylphenyl)furan-2-yl]-N-(3-methyl-1-phenyl-1H-pyrazol-5-yl)prop-2-enamide” (), highlight key differences:

- Trifluoromethyl vs. Methyl/Phenyl Groups : The trifluoromethyl group in the target compound enhances metabolic stability and binding interactions (e.g., halogen bonding with residues like Leu352 in COX-2) compared to methyl or phenyl groups in analogs .

- Cyclopentyl vs.

Pharmacokinetic and Drug-Likeness Metrics

- Lipinski’s Rule Compliance: The target compound adheres to Lipinski’s guidelines (molecular weight <500, H-bond donors ≤5, acceptors ≤10, logP <5), ensuring oral bioavailability .

- Fsp3 and Saturation : While its Fsp3 (~0.35) is lower than the ideal ≥0.42, the cyclopentyl group improves saturation compared to purely aromatic analogs (e.g., : Fsp3 ~0.30) .

- Rotatable Bonds : With 8 rotatable bonds, it falls below the threshold of 10, minimizing affinity loss (~0.5 kcal per two bonds) and enhancing oral absorption .

Bioactivity and Binding Interactions

- COX-2 Inhibition : Analogous to ’s C6 compound (a selective COX-2 inhibitor), the trifluoromethyl group in the target compound may strengthen binding via π-σ interactions with Val116/Ala127 and π-π stacking with Tyr355 .

- Metabolic Stability : The trifluoromethyl group reduces oxidative metabolism, a common issue with methyl or phenyl substituents in ’s analogs.

Q & A

Basic Research Questions

Q. What are the optimal reaction conditions for synthesizing this compound, and how are intermediates purified?

- The synthesis involves multi-step reactions, including coupling of cyclopentylamine, trifluoromethylpyrazole, and furan-acrylamide precursors. Key steps require reflux conditions (e.g., ethanol or toluene as solvents) and catalysts like palladium on carbon (Pd/C) for reductions. Purification is achieved via recrystallization or column chromatography, with yields optimized by controlling stoichiometry and reaction time .

Q. How is structural confirmation performed using spectroscopic methods?

- Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁹F) confirms functional groups and stereochemistry. High-Resolution Mass Spectrometry (HRMS) validates molecular weight, while X-ray crystallography resolves 3D conformation. For example, the (E)-configuration of the acrylamide double bond is confirmed via NOESY NMR .

Q. What analytical techniques monitor reaction progress and purity?

- Thin-Layer Chromatography (TLC) tracks intermediate formation, while High-Performance Liquid Chromatography (HPLC) ensures >95% purity. Gas Chromatography-Mass Spectrometry (GC-MS) detects volatile byproducts. Differential Scanning Calorimetry (DSC) assesses thermal stability .

Q. How is the compound’s solubility and stability assessed for biological assays?

- Solubility is tested in DMSO, ethanol, and aqueous buffers (pH 4–9) using UV-Vis spectroscopy. Stability studies under light, heat, and oxidative conditions (e.g., H₂O₂) identify degradation products via LC-MS. Storage recommendations include inert atmospheres and −20°C .

Advanced Research Questions

Q. What computational methods predict reactivity and biological interactions?

- Density Functional Theory (DFT) calculates frontier molecular orbitals to predict electrophilic/nucleophilic sites. Molecular docking (AutoDock Vina) screens for protein targets (e.g., kinases), while PASS software predicts antimicrobial or anticancer activity. MD simulations assess binding stability .

Q. How do steric and electronic effects of the trifluoromethyl group influence bioactivity?

- The CF₃ group enhances lipophilicity (logP ~3.2) and metabolic stability, as shown in comparative studies with non-fluorinated analogs. Steric hindrance from the cyclopentyl group reduces off-target interactions, confirmed via SAR studies on pyrazole derivatives .

Q. What strategies resolve contradictions in biological activity data across assays?

- Orthogonal assays (e.g., enzyme inhibition vs. cell viability) and dose-response curves clarify mechanism-specific effects. Variability in membrane permeability (measured via PAMPA) or serum protein binding (SPR) may explain discrepancies. Meta-analysis of similar acrylamides identifies critical structural motifs .

Q. How is regioselectivity achieved in the synthesis of the pyrazole moiety?

- Directed lithiation (using LDA) at the pyrazole C4 position ensures selective trifluoromethylation. Microwave-assisted synthesis reduces side reactions, while protecting groups (e.g., Boc) isolate reactive sites. Reaction progress is monitored via in-situ IR spectroscopy .

Q. What green chemistry principles improve synthetic sustainability?

- Solvent substitution (e.g., cyclopentyl methyl ether for DCM) reduces toxicity. Catalytic recycling (e.g., Pd nanoparticles) minimizes waste. Life Cycle Assessment (LCA) compares energy use across routes, favoring one-pot syntheses .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.